
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and scaffolds that involve morpholine derivatives and sulfonamide groups, which are relevant to the structure of the compound . For instance, the first paper discusses a morpholine derivative used as a versatile building block for synthesizing heterocyclic compounds . The second paper explores the structure-activity relationship of arylsulfonamide analogs, which are structurally related to benzenesulfonate moieties . The third paper details the inclusion compounds of a host molecule with morpholine, indicating the potential interactions and stability of morpholine-containing compounds . Lastly, the fourth paper describes the synthesis of sulfonamide derivatives as potential therapeutic agents, which is relevant to the sulfonate aspect of the compound .
Synthesis Analysis
The synthesis of related morpholine-containing compounds is described in the first paper, where an optically pure morpholine scaffold is synthesized through photoinduced one-electron reductive activation . Although the synthesis of "this compound" is not detailed, the methods used in these papers could potentially be adapted for its synthesis. The fourth paper also outlines a synthesis pathway for sulfonamide derivatives, which could provide insights into the synthesis of the sulfonate part of the compound .
Molecular Structure Analysis
The molecular structure of compounds related to "this compound" can be inferred from the papers. The morpholine ring is a common feature in the compounds discussed, which is known for its versatility in forming heterocyclic scaffolds . The sulfonamide and benzenesulfonate groups discussed in the second and fourth papers provide information on the electronic and steric properties that could influence the overall molecular structure .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "this compound." However, the reactivity of morpholine derivatives and sulfonamide groups can be extrapolated from the provided data. Morpholine derivatives can undergo various transformations to yield valuable heterocyclic building blocks , while sulfonamide analogs can be modified to improve pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not explicitly discussed in the papers. However, the solubility issues of related compounds, as mentioned in the second paper, suggest that similar compounds may also exhibit poor water solubility, which is an important consideration for their practical application . The thermal stability of inclusion compounds with morpholine, as reported in the third paper, could also be relevant to the stability of the compound .
Applications De Recherche Scientifique
Chemical Reactions and Compounds Synthesis
The compound 3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate and its derivatives have been explored in the realm of chemical synthesis. Notably, derivatives involving morpholine structures have been synthesized and investigated for their physical and chemical properties. For instance, the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride was studied using a morpholino compound, which demonstrated significant reactivity and provided insights into reaction mechanisms through experimental data and DFT calculations (Guzyr et al., 2013). Moreover, novel morpholinium-functionalized anion-exchange blend membranes were presented, showcasing enhanced chemical stability and potential suitability for electrochemical applications such as alkaline fuel cells (Morandi et al., 2015).
Structural Analysis and Spectroscopy
In-depth structural analysis and spectroscopic studies have been conducted on related compounds. For example, the organo-amino compound 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione was synthesized and its structural characteristics were elucidated using single crystal X-ray diffraction, showing that it crystallizes in the monoclinic system (Anouar et al., 2019). Similarly, the mixed-ligand complex, tetraphenylstibonium phenyltriiodobismuthate(III) [Ph4Sb]+2 [Ph2Bi2I6]2-.2Me2S=O, was synthesized, and its crystal structure was determined by X-ray diffraction, revealing [Ph4Sb]+ cations, [Ph2Bi2I6]2- anions, and dimethyl sulfoxide molecules of crystallization (Sharutin et al., 2004).
Biological and Pharmacological Investigations
Although your request was to exclude information related to drug use, dosage, and side effects, it's worth mentioning that compounds with the morpholine structure or its derivatives have been actively researched in pharmacological contexts. For example, certain morpholinomethyl derivatives have been synthesized and their antimicrobial evaluation and hemolytic activity were studied, showcasing their potential in medicinal chemistry (Gul et al., 2017).
Propriétés
IUPAC Name |
[3,5-dimethyl-2-(morpholin-4-ylmethyl)phenyl] 4-iodobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO4S/c1-14-11-15(2)18(13-21-7-9-24-10-8-21)19(12-14)25-26(22,23)17-5-3-16(20)4-6-17/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFSWWOFSTUWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)I)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537906.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2537907.png)

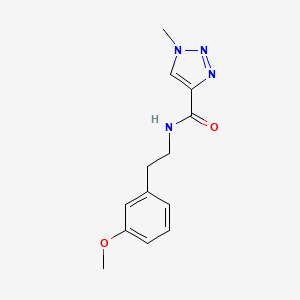
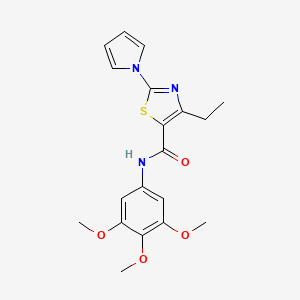
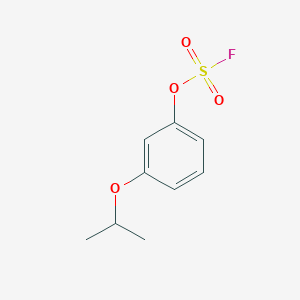
![N-(2-Chlorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2537913.png)
![(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2537916.png)
![1-[4-(Propane-2-sulfonyl)phenyl]piperazine](/img/structure/B2537920.png)
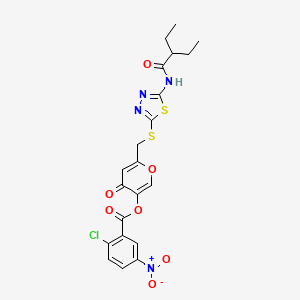
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537922.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)
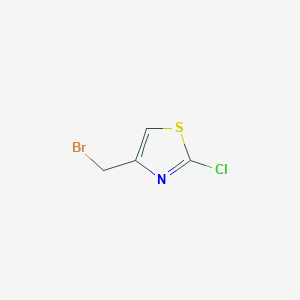
![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)